![molecular formula C15H18O2 B2671838 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287339-77-7](/img/structure/B2671838.png)
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
This compound belongs to the class of organic compounds known as bicyclo[1.1.1]pentanes . Bicyclo[1.1.1]pentanes have recently been reported in the scientific literature as useful chemical tools for bioisosteric replacement of aromatic groups . Therefore, they are now used in drug discovery research, and the demand for these building blocks is growing exponentially .
Molecular Structure Analysis
The molecular formula of the compound is C8H10O4 . The InChI code for a similar compound, methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate, is 1S/C13H14O2/c1-15-11(14)13-7-12(8-13,9-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The melting point ranges from 138.0 to 142.0 degrees Celsius .Safety and Hazards
Future Directions
Bicyclo[1.1.1]pentanes are now used in drug discovery research, and the demand for these building blocks is growing exponentially . This suggests that the study and application of these compounds, including “3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid”, will continue to be an active area of research in the future.
properties
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10-3-11(2)5-12(4-10)6-14-7-15(8-14,9-14)13(16)17/h3-5H,6-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADMWHHHDNCQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC23CC(C2)(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
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